N-(4-phenylbutan-2-yl)propanamide
Description
N-(4-Phenylbutan-2-yl)propanamide is a secondary amide characterized by a propanamide backbone (CH3CH2CONH-) linked to a 4-phenylbutan-2-yl group. The compound’s phenyl and alkyl substituents likely influence its physicochemical properties, including solubility, stability, and biological interactions.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C13H19NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,14,15) |
InChI Key |
ASEOMIRZIMEYSQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C)CCC1=CC=CC=C1 |
Canonical SMILES |
CCC(=O)NC(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Molecular Formula : C16H24N2O2 .
- Synthesis : Likely involves nucleophilic substitution or amidation reactions, similar to methods described for α-thioamide precursors (e.g., 2-(4-Methoxybenzenethio)propanamide) .
- Differentiation : The piperidinyl group introduces tertiary amine functionality, which may improve membrane permeability compared to the simpler alkyl chain in N-(4-phenylbutan-2-yl)propanamide.
Fentanyl Analog: 4-Fluoroisobutyrylfentanyl (4F-iBF)
- Molecular Formula : C23H28FN3O .
- Key Features : Contains a fluorophenyl group and phenethylpiperidinyl moiety, contributing to high opioid receptor affinity.
- Applications : Potent analgesic activity but associated with significant toxicity risks.
- Structural Contrast : The isobutyramide group (vs. propanamide) and fluorinated aromatic ring enhance lipophilicity and receptor binding, underscoring the critical role of substituents in pharmacological potency.
N-{2-[N-(4-Methylphenyl)Oxamoyl]Phenyl}Propanamide
- Molecular Formula : C18H18N2O3 .
- Synthesis : Formed via heterocyclic ring cleavage of isatin derivatives, with yields influenced by reaction conditions .
- Differentiation : The oxamoyl group introduces additional hydrogen-bonding sites, which may enhance crystallinity and stability compared to simpler propanamides.
Methoxy- and Chloro-Substituted Propanamides
- Examples :
- Key Features : Substituted aryl groups modulate electronic properties and solubility. Methoxy groups enhance electron density, while chloro substituents increase hydrophobicity.
- Applications : Evaluated for neuroprotective effects in SH-SY5Y cell models, with substituent position (para vs. meta) affecting activity .
Bulky Aromatic Propanamides
- Examples: N-(4-Benzoylphenyl)-2-methylpropanamide (C17H17NO2) . N-(4-Chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide (C16H16ClNOS) .
- Synthesis : Likely involves coupling reactions between activated carboxylic acids and amines, as seen in thioamide preparations .
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